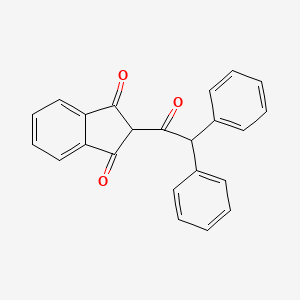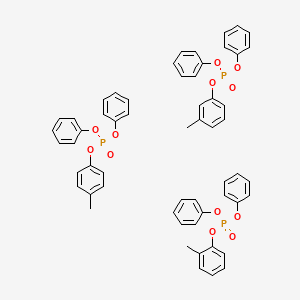
(E)-2-Amino-4-(2-aminoethoxy)but-3-enoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-Amino-4-(2-aminoethoxy)but-3-enoic acid hydrochloride is a chemical compound with the molecular formula C6H13ClN2O3This compound is notable for its role as an ethylene synthesis inhibitor, which makes it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butenoic acid, 2-amino-4-(2-aminoethoxy)-, monohydrochloride involves multiple steps. One common method starts with the reaction of a 2,2’-disubstituted diethyl ether and a dialkyl N-protected amidomalonate. The process includes several intermediate steps, such as the formation of bis-2-chloroethyl ether and diethyl acetamidomalonate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar multi-step processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of specific catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
3-Butenoic acid, 2-amino-4-(2-aminoethoxy)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium on carbon.
Nucleophiles: Ammonia, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3-Butenoic acid, 2-amino-4-(2-aminoethoxy)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Acts as an ethylene synthesis inhibitor, making it useful in studies related to plant physiology and growth regulation.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of ethylene-related pathways.
Industry: Employed in agricultural practices to delay fruit ripening and extend shelf life.
Mechanism of Action
The compound exerts its effects primarily by inhibiting ethylene synthesis. It targets the ethylene biosynthesis pathway, specifically inhibiting the enzyme ACC synthase. This inhibition delays the ripening of fruits and affects various plant physiological processes such as gravitropism and fasciation .
Comparison with Similar Compounds
Similar Compounds
Aminoethoxyvinyl glycine hydrochloride (AVG-HCl): Another ethylene synthesis inhibitor with similar applications in agriculture and plant biology.
Gibberellic acid: A plant growth regulator that promotes growth and development, contrasting with the inhibitory effects of 3-Butenoic acid, 2-amino-4-(2-aminoethoxy)-, monohydrochloride.
Uniqueness
3-Butenoic acid, 2-amino-4-(2-aminoethoxy)-, monohydrochloride is unique due to its specific inhibition of ethylene synthesis, making it particularly valuable in agricultural applications to control fruit ripening and extend shelf life .
Properties
CAS No. |
67010-42-8 |
|---|---|
Molecular Formula |
C6H13ClN2O3 |
Molecular Weight |
196.63 g/mol |
IUPAC Name |
(E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid;hydrochloride |
InChI |
InChI=1S/C6H12N2O3.ClH/c7-2-4-11-3-1-5(8)6(9)10;/h1,3,5H,2,4,7-8H2,(H,9,10);1H/b3-1+; |
InChI Key |
ZDCPLYVEFATMJF-KSMVGCCESA-N |
SMILES |
C(COC=CC(C(=O)O)N)N.Cl |
Isomeric SMILES |
C(CO/C=C/C(C(=O)O)N)[NH3+].[Cl-] |
Canonical SMILES |
C(COC=CC(C(=O)O)N)[NH3+].[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aminoethoxyvinylglycine hydrochloride DL-form, Aviglycine hydrochloride, DL-; DL-Aviglycine hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















